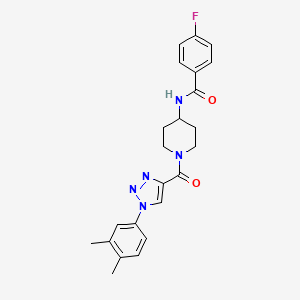

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide is a synthetic compound featuring a complex structure of multiple functional groups. It includes a triazole ring, a piperidine moiety, and a fluorobenzamide component. This unique architecture suggests a potential for diverse biological and chemical activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Preparation typically involves multi-step organic synthesis. One possible synthetic route begins with the formation of the 1,2,3-triazole ring via a cycloaddition reaction between an alkyne and an azide, under copper(I) catalysis. The next step involves the coupling of the 3,4-dimethylphenyl group to the triazole, followed by the introduction of the piperidine ring through a reductive amination process. Finally, the 4-fluorobenzamide moiety is attached via an amide coupling reaction, typically utilizing reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial context, this compound can be synthesized in large scale using optimized versions of the aforementioned methods. The use of continuous flow reactors instead of batch processing can improve efficiency and yield. Additionally, employing robust catalysts and purification steps like crystallization or chromatography ensures the compound's high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The piperidinyl ring can undergo oxidation to form N-oxides under appropriate conditions.

Reduction: : Hydrogenation can reduce the triazole ring, albeit typically it remains stable under mild conditions.

Substitution: : The 4-fluorobenzamide moiety allows for electrophilic aromatic substitution, introducing different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: : Utilizing m-CPBA (meta-chloroperbenzoic acid) for oxidizing the nitrogen in the piperidine ring.

Reduction: : Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

Substitution: : Electrophilic aromatic substitution using reagents like chlorosulfonic acid.

Major Products Formed

Oxidation products include N-oxides.

Reduction may lead to partially hydrogenated triazole derivatives.

Substitution results in diverse functionalized benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

This compound holds potential in several fields:

Chemistry: : Used as a ligand in catalysis, owing to the triazole ring’s coordinating abilities.

Biology: : Studied for its binding properties to specific protein receptors.

Medicine: : Investigated for its potential as a therapeutic agent, particularly in the areas of antimicrobial and anticancer research.

Industry: : Utilized in materials science for developing advanced polymers and composites.

Wirkmechanismus

Molecular Targets and Pathways

The triazole ring's presence suggests potential inhibition of enzymes like aromatase, which possesses a binding pocket favoring triazole compounds. Furthermore, the piperidine ring allows interaction with neurotransmitter receptors, possibly influencing neurological pathways. The fluorobenzamide moiety enhances binding affinity and stability, contributing to the compound's overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-chlorobenzamide

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-bromobenzamide

Comparison

Compared to its analogs with chlorine or bromine atoms, the fluorine-containing compound exhibits higher metabolic stability and greater lipophilicity, enhancing its bioavailability and potential efficacy in pharmacological applications.

Here's the detailed article you requested

Biologische Aktivität

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes available research findings and data on its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C22H24F N5O |

| Molecular Weight | 395.45 g/mol |

| LogP | 3.5481 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The structure includes a triazole ring, which is known for its role in various biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity : The compound has shown selective cytotoxic activity at nanomolar doses towards human leukemic T-cells (Jurkat cells) in vitro. This activity was characterized by morphological changes indicative of apoptosis, such as membrane blebbing and chromatin condensation .

- Mechanism of Action : The antiproliferative effects are believed to stem from the compound's ability to induce DNA damage without directly intercalating into DNA. This suggests a unique mechanism that may involve the disruption of mitochondrial function and subsequent activation of apoptotic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds within this class. Modifications to the piperidine and triazole moieties have been explored to enhance biological activity:

- Piperidine Substituents : Variations in the piperidine ring can influence binding affinity and selectivity towards specific molecular targets.

- Triazole Modifications : Alterations in the substituents on the triazole ring have been shown to impact cytotoxic potency significantly.

Case Studies

Several case studies have highlighted the biological potential of compounds related to this compound:

- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that specific modifications led to enhanced potency compared to standard chemotherapeutics like doxorubicin .

- Evaluation in Animal Models : In vivo studies demonstrated that certain derivatives exhibited significant tumor reduction in xenograft models, providing a promising outlook for further development into clinical candidates.

Eigenschaften

IUPAC Name |

N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2/c1-15-3-8-20(13-16(15)2)29-14-21(26-27-29)23(31)28-11-9-19(10-12-28)25-22(30)17-4-6-18(24)7-5-17/h3-8,13-14,19H,9-12H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLBBWRNVBJNGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.